Cdp-840

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CDP-840 is a selective and potent inhibitor of phosphodiesterase type IV (PDE4). This compound has been primarily investigated for its potential anti-inflammatory effects, particularly in the treatment of asthma and chronic obstructive pulmonary disease (COPD) .

准备方法

The synthesis of CDP-840 involves the palladium(II)-catalyzed 1,4-addition of arylboronic acids to β-arylenals. This reaction proceeds smoothly in acetone-water at temperatures ranging from 10 to 25°C in the presence of Pd(S,S-chiraphos)(PhCN)22 (0.5 mol%), AgX (X=BF4, SbF6, 10 mol%) and aqueous 42% HBF4 . This method provides a short-step synthesis of optically active (+)-®-CDP-840 with high enantioselectivity.

化学反应分析

CDP-840 undergoes various chemical reactions, including:

Substitution: Modifications on the R4 phenyl group, such as p-Cl substitution, have been shown to influence the compound’s metabolic stability.

Common reagents and conditions used in these reactions include liver microsomes, NADPH-generating systems, and various solvents. The major products formed from these reactions are oxidative metabolites and phase II conjugates .

科学研究应用

CDP-840 has been extensively studied for its potential therapeutic applications:

作用机制

CDP-840 exerts its effects by inhibiting the cyclic-AMP-specific isoenzyme phosphodiesterase 4 (PDE4), which is predominantly found in proinflammatory cells. Inhibition of PDE4 elevates intracellular cAMP levels, thereby inhibiting the release of inflammatory mediators . This action dampens the inflammatory response, which is expected to translate to clinical benefits in inflammatory diseases such as asthma and COPD .

相似化合物的比较

CDP-840 is compared with other PDE4 inhibitors such as rolipram and piclamilast. Unlike rolipram, which shows heterogeneity in inhibiting PDE4 isoenzymes, this compound acts as a simple competitive inhibitor of all PDE4 isoenzymes . This unique property makes this compound a valuable compound for studying PDE4 inhibition without the complexity of multiple binding conformers.

Similar Compounds

属性

IUPAC Name |

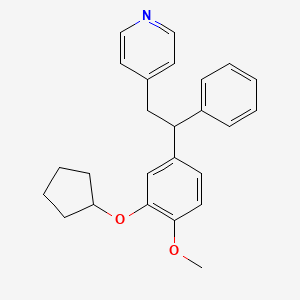

4-[2-(3-cyclopentyloxy-4-methoxyphenyl)-2-phenylethyl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO2/c1-27-24-12-11-21(18-25(24)28-22-9-5-6-10-22)23(20-7-3-2-4-8-20)17-19-13-15-26-16-14-19/h2-4,7-8,11-16,18,22-23H,5-6,9-10,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUUPXBCDMQYRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CC2=CC=NC=C2)C3=CC=CC=C3)OC4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。